molecular formula C6H4ClN3 B048849 4-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 2770-01-6

4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No. B048849
CAS RN: 2770-01-6
M. Wt: 153.57 g/mol
InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of imidazo[4,5-c]pyridine derivatives often employs palladium-catalyzed amidation or copper-catalyzed reactions, highlighting the versatile approaches to constructing this heterocyclic scaffold. For instance, copper- and palladium-catalyzed amidation reactions are used to synthesize substituted imidazo[4,5-c]pyridines, utilizing N-aryl substrates synthesized through copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine (Wilson, Rosenberg, Kaminsky, & Clark, 2014). Another example is the synthesis of imidazo[4,5-b]pyridines and -pyrazines via a Pd-catalyzed amide coupling reaction, demonstrating a method to access products with substitution at N1 and C2 (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine in monomeric and dimeric forms are explored through XRD, IR, and Raman studies. DFT quantum chemical calculations provide insights into the stability and unique vibrational modes specific to the imidazopyridine skeleton. The existence of an N-H···N intermolecular hydrogen bond is a key feature, contributing to the stability of its dimeric form (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties The chemical reactions involving imidazo[4,5-c]pyridines are diverse, ranging from halogenation reactions, which demonstrate how the introduction of an oxo group activates the pyridine nucleus for halogenation, to novel multicomponent cascade reactions that efficiently construct complex molecules under solvent-free conditions. These reactions underscore the reactivity and functional group diversity attainable with imidazo[4,5-c]pyridine derivatives (Yutilov & Svertilova, 1994); (Li, Cao, Wang, Lv, & Wen, 2012).

Physical Properties Analysis The physical properties of 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives can be inferred from studies on similar compounds, where hydrogen bonding and crystal packing patterns play significant roles. The analysis of vibrational spectra, X-ray, and molecular structure using DFT calculations helps in understanding the physical properties, including stability and intermolecular interactions (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Chemical Properties Analysis The chemical properties of 4-Chloro-1H-imidazo[4,5-c]pyridine compounds, such as their reactivity towards halogenation and participation in multicomponent reactions, reflect their versatility in organic synthesis. These compounds' ability to undergo various chemical transformations makes them valuable in synthesizing complex molecules, demonstrating their significant role in medicinal chemistry and organic synthesis. The chemical properties analysis also highlights the potential for creating novel compounds through efficient synthetic routes (Yutilov & Svertilova, 1994); (Li, Cao, Wang, Lv, & Wen, 2012).

Scientific Research Applications

“4-Chloro-1H-imidazo[4,5-c]pyridine” is a chemical compound that has been used as a reagent in the synthesis of certain compounds which exhibit antiviral activity . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Imidazopyridines, including “4-Chloro-1H-imidazo[4,5-c]pyridine”, are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

For example, they have been used in the development of GABA A receptor agonists , proton pump inhibitors , aromatase inhibitors , and NSAIDs . Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials .

  • Antiviral Activity

    • “4-Chloro-1H-imidazo[4,5-c]pyridine” has been used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .
  • Anti-inflammatory and Antitumor Activity

    • The derivatives of 1, 3-diazole, which include imidazo[4,5-c]pyridine derivatives, show different biological activities such as anti-inflammatory and antitumor activities .
  • Antidiabetic and Anti-allergic Activity

    • Imidazo[4,5-c]pyridine derivatives also exhibit antidiabetic and anti-allergic activities .
  • Antioxidant and Anti-amoebic Activity

    • These compounds have been found to have antioxidant and anti-amoebic activities .
  • Antihelmintic and Antifungal Activity

    • Imidazo[4,5-c]pyridine derivatives show antihelmintic and antifungal activities .
  • Ulcerogenic Activity

    • They also exhibit ulcerogenic activities .
  • GABA A Receptor Modulators

    • Imidazopyridines, including “4-Chloro-1H-imidazo[4,5-c]pyridine”, have been found to be GABA A receptor positive allosteric modulators .
  • Proton Pump Inhibitors

    • Some imidazopyridines have been developed as proton pump inhibitors .
  • Aromatase Inhibitors

    • Certain imidazopyridines function as aromatase inhibitors .
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

    • Some NSAIDs have been found in this chemical group .
  • Anticancer Agents

    • Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .
  • Inhibitors of Carbohydrate Metabolism Enzymes

    • Imidazopyridines can influence enzymes involved in carbohydrate metabolism .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418716
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-imidazo[4,5-c]pyridine

CAS RN

2770-01-6
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2770-01-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
Y Mizuno, T Itoh, K Saito - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
The evidences that the reported 6-chloro-3, 4-diaminopyridine was actually 2-chloro-3, 4-diaminopyridine (X) were presented. By employing X 4-amino-1H-imidazo [4, 5-c]-pyridine (IV) …
Number of citations: 32 www.jstage.jst.go.jp
JL Kelley, JA Linn, JL Hideout… - Journal of heterocyclic …, 1988 - Wiley Online Library
Four 3‐deaza analogues of the potent anticonvulsant purine, BW A78U, were synthesized and tested for anticonvulsant activity. The imidazo[4,5‐c]pyridines 9–12 were prepared in two …
Number of citations: 12 onlinelibrary.wiley.com
TA Krenitsky, JL Rideout, EY Chao… - Journal of medicinal …, 1986 - ACS Publications
A variety of imidazo [4, 5-c] pyridines (3-deazapurines) were synthesized. With use of these aglycons as pentosyl acceptors, the corresponding ribonucleosides and 2'-…
Number of citations: 97 pubs.acs.org
T Izumi, J Sakaguchi, M Takeshita, H Tawara… - Bioorganic & medicinal …, 2003 - Elsevier
Structural modification of imiquimod (1), which is known as an interferon-α (IFN-α) inducer, for the aim of finding a novel and small-molecule tumor necrosis factor-α (TNF-α) suppressor …
Number of citations: 38 www.sciencedirect.com
F Seela, T Grein, S Samnick - Helvetica chimica acta, 1992 - Wiley Online Library
The synthesis of 4‐(methylthio)‐1H‐imidazo[4,5‐c]pyridine 2′‐deoxy‐β‐D‐ribonucleosides 2 and 9 and the conversion of the N 1 ‐isomer 2 into the 2′,3′‐didehydro‐2′,3′‐…
Number of citations: 9 onlinelibrary.wiley.com
P Serafinowski - Synthesis, 1990 - thieme-connect.com
Glycosylation of 4-chloro-1H-imidazo [4, 5-c] pyridine (1) with 2-deoxy-3, 5-bis-O-(4-methylbenzoyl)-β-D-erythropentofuranosyl chloride (2) and subsequent deprotection of the resulting …
Number of citations: 6 www.thieme-connect.com
M Yang, J Zhou, SW Schneller - Tetrahedron, 2006 - Elsevier
The coupling reaction of 4-chloro-1H-imidazo[4,5-c]pyridine (6-chloro-3-deazapurine, ) with several cyclopentyl derivatives under Mitsunubo reaction conditions provides an efficient …
Number of citations: 50 www.sciencedirect.com
Y Ishida, K Hara - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
The evidences that the reported 6—chloro~ 3, 4—diaminopyridine was actually 2~ chloro-3, 4~ diaminopyridine (X) were presented. By employing X 4-amino—1H—imidazo [45—0]-…
Number of citations: 6 www.jstage.jst.go.jp
C Liu, Q Chen, SW Schneller - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
As an outgrowth of our program to explore 3-deazaadenine carbocyclic nucleosides, 3-bromo-3-deazaneplanocin (5) and 3-bromo-3-deazaaristeromycin (6) have been synthesized …
Number of citations: 28 www.sciencedirect.com
M Yang, J Zhou, SW Schneller - Tetrahedron Letters, 2004 - Elsevier
The coupling reaction of 4-chloro-1H-imidazo[4,5-c]pyridine (6-chloro-3-deazapurine) and (3aS,4S,6R,6aR)-tetrahydro-2,2-dimethyl-6-vinyl-3aH-cyclopenta-[d][1,3]dioxo-4-ol under …
Number of citations: 13 www.sciencedirect.com

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